molecular formula C21H20BrN3O3 B11309233 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile

Cat. No.: B11309233
M. Wt: 442.3 g/mol
InChI Key: VIRUCVIKWYMCNW-UHFFFAOYSA-N
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Description

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, an oxazole ring, and a bromophenoxy group, making it a molecule of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): Used as a radical initiator.

    p-Toluenesulfonic acid: Used as a catalyst for cyclization reactions.

    Methanol: Used as a solvent in various reactions.

Major Products

    Brominated intermediates: Formed during the bromination step.

    Oxazole derivatives: Formed during the cyclization step.

Scientific Research Applications

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile is unique due to its combination of a furan ring, an oxazole ring, and a bromophenoxy group. This unique structure imparts specific chemical and biological properties that are not observed in simpler furan or oxazole derivatives .

Properties

Molecular Formula

C21H20BrN3O3

Molecular Weight

442.3 g/mol

IUPAC Name

2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H20BrN3O3/c22-14-6-8-16(9-7-14)26-13-17-10-11-19(27-17)21-25-18(12-23)20(28-21)24-15-4-2-1-3-5-15/h6-11,15,24H,1-5,13H2

InChI Key

VIRUCVIKWYMCNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C#N

Origin of Product

United States

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